2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol
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Overview
Description
2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol is a complex organosulfur compound with a unique structure that includes both ether and thiol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol typically involves the reaction of 2-(2-methoxyethoxy)ethanethiol with appropriate silicon-containing reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are common to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted ethers or amines.
Scientific Research Applications
2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of thiol-based redox processes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol involves its interaction with various molecular targets and pathways:
Thiol Group: The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein function and signaling pathways.
Ether Groups: The ether groups can participate in hydrogen bonding and other interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethoxy)ethanethiol
- 2-(2-Methoxyethoxy)ethanol
- 2-(2-Methoxyethoxy)ethylamine
Uniqueness
2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol is unique due to its combination of ether and thiol functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological molecules, making it valuable in both research and industrial contexts.
Properties
CAS No. |
648416-85-7 |
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Molecular Formula |
C11H26O6SSi |
Molecular Weight |
314.47 g/mol |
IUPAC Name |
2-[tris(2-methoxyethoxy)silyl]ethanethiol |
InChI |
InChI=1S/C11H26O6SSi/c1-12-4-7-15-19(11-10-18,16-8-5-13-2)17-9-6-14-3/h18H,4-11H2,1-3H3 |
InChI Key |
ZTVHKXMMFWAQOK-UHFFFAOYSA-N |
Canonical SMILES |
COCCO[Si](CCS)(OCCOC)OCCOC |
Origin of Product |
United States |
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